2-Fluorophenylsulfonylethanol
Description
2-Fluorophenylsulfonylethanol (C₈H₉FO₃S) is a fluorinated aromatic compound featuring a sulfonylethanol (-SO₂-CH₂-CH₂-OH) moiety attached to a 2-fluorophenyl group.
Properties
IUPAC Name |
2-(2-fluorophenyl)sulfonylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIZNZVTQMGWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294279 | |
| Record name | 2-[(2-Fluorophenyl)sulfonyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685892-16-4 | |
| Record name | 2-[(2-Fluorophenyl)sulfonyl]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Fluorophenyl)sulfonyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenylsulfonylethanol typically involves the reaction of 2-fluorobenzenesulfonyl chloride with ethanol under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of 2-Fluorophenylsulfonylethanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluorophenylsulfonylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to form the corresponding sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 2-fluorophenylsulfonylacetaldehyde or 2-fluorophenylsulfonylacetone.
Reduction: Formation of 2-fluorophenylsulfideethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluorophenylsulfonylethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluorophenylsulfonylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Fluorophenylsulfonylethanol with structurally or functionally related compounds, based on the provided evidence and inferred properties:
Key Findings from Comparisons:
Structural Influence on Reactivity: The sulfonyl group in 2-Fluorophenylsulfonylethanol enhances electrophilicity compared to hydroxyl (2-Phenylphenol) or amino (Tyramine) substituents, favoring nucleophilic substitution or esterification reactions . In contrast, phenyl vinyl sulfone’s conjugated sulfonyl-vinyl system enables polymerization or Michael addition reactions, a property absent in ethanol derivatives .
Solubility Trends: Polar substituents (e.g., -SO₂, -OH) increase solubility in polar solvents. For example, 2-Phenylphenol is formulated in acetone (100 µg/mL) , while sulfonylethanol derivatives may exhibit higher solubility in DMSO or methanol.
Toxicity and Handling: Sulfonyl-containing compounds (e.g., phenyl vinyl sulfone) require stringent spill containment measures, such as using absorbent materials and avoiding water contamination . 2-Amino-2-(2,5-difluorophenyl)ethanol, though lacking explicit toxicity data, shares handling protocols with fluorinated amines, including ventilation and PPE .
Regulatory Status: 2-Phenylphenol is regulated under China’s occupational safety laws due to its classification as a hazardous chemical . Similar sulfonyl derivatives may fall under analogous frameworks, though specific data for 2-Fluorophenylsulfonylethanol is unavailable.
Biological Activity
2-Fluorophenylsulfonylethanol (CAS Number: 685892-16-4) is a sulfonyl-containing compound that has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula : CHFOS
Molecular Weight : 204.22 g/mol
The presence of a fluorine atom in its structure influences its reactivity and biological interactions compared to other similar compounds. The sulfonyl group is known for forming strong interactions with various proteins, making it a valuable compound in enzyme inhibition studies.
2-Fluorophenylsulfonylethanol primarily functions through the following mechanisms:
- Enzyme Inhibition : It interacts with enzymes such as enolase and phosphatases, inhibiting their activity. This inhibition can disrupt glycolytic pathways, leading to reduced ATP production in cells.
- Binding Interactions : The compound binds to active sites of target enzymes, altering their function and affecting cellular metabolism.
- Cell Signaling Modulation : By influencing gene expression and signaling pathways, it can affect various cellular processes.
Biochemical Pathways
The compound is involved in several critical biochemical pathways:
- Glycolysis : Inhibition of enolase affects the glycolytic pathway.
- Pentose Phosphate Pathway : It may also interact with enzymes involved in this pathway, further influencing metabolic processes.
Cellular Effects
Research indicates that 2-Fluorophenylsulfonylethanol has notable effects on cellular functions:
- Inhibition of Glycolysis : By targeting enolase, the compound reduces the glycolytic flux, impacting energy production within cells.
- Gene Expression Changes : It can modulate the expression of genes associated with metabolic processes, potentially leading to altered cell growth and survival.
Dosage Effects in Animal Models
Studies have shown that the effects of 2-Fluorophenylsulfonylethanol vary with dosage:
- Low Doses : At low concentrations, it can inhibit enzyme activity without significant adverse effects.
- High Doses : Higher concentrations may lead to cytotoxicity, indicating a dose-dependent relationship in its biological effects.
Pharmacokinetics
The pharmacokinetic profile of 2-Fluorophenylsulfonylethanol suggests that it may have specific absorption and distribution characteristics due to its molecular structure. Its stability under controlled conditions allows for prolonged effects on target cells, although degradation over time can reduce efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of 2-Fluorophenylsulfonylethanol:
-
Enzyme Interaction Study :
- A study demonstrated that 2-Fluorophenylsulfonylethanol effectively inhibits enolase activity in vitro, leading to decreased ATP levels in treated cells. This finding highlights its potential as a metabolic inhibitor.
- Cell Viability Assay :
- Therapeutic Applications :
Q & A
Q. What are the common synthetic routes for preparing 2-fluorophenylsulfonylethanol, and how can reaction conditions be optimized?
- Methodological Answer : Retrosynthetic analysis using AI-driven platforms (e.g., Reaxys, Pistachio) can predict feasible routes by prioritizing functional group transformations. For example, sulfonylation of 2-fluorophenylethanol with sulfonyl chlorides in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) is a standard approach . Optimization involves monitoring reaction kinetics via HPLC to adjust stoichiometry, temperature (0–25°C), and catalyst loading. Confirm purity (>98%) by ¹H/¹³C NMR and LC-MS .
Q. How should researchers characterize the purity and structural integrity of 2-fluorophenylsulfonylethanol?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare chemical shifts (e.g., δ 7.4–7.8 ppm for aromatic protons, δ 3.8–4.2 ppm for sulfonyl-adjacent CH₂) with PubChem reference data .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (e.g., m/z 218.05) via high-resolution ESI-MS.
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<2%) .
Q. What safety protocols are critical when handling 2-fluorophenylsulfonylethanol in the lab?
- Methodological Answer : Follow OSHA and ECHA guidelines:
- PPE : Wear nitrile gloves, goggles, and lab coats (WGK 3 classification) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (irritant class).
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How do environmental factors influence the stability of 2-fluorophenylsulfonylethanol in aqueous systems?
- Methodological Answer : Conduct accelerated degradation studies under varying pH (3–10) and UV exposure. Monitor hydrolysis via LC-MS to identify breakdown products (e.g., 2-fluorophenylethanol, sulfonic acid derivatives). Use OECD 301B biodegradability tests to assess persistence in wastewater . Data gaps (e.g., soil/sediment adsorption) require conservative assumptions with assessment factors (e.g., 100x uncertainty factor) .
Q. What strategies resolve contradictions in reported biological activity data for 2-fluorophenylsulfonylethanol derivatives?
- Methodological Answer : Systematically evaluate assay conditions:
- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) using standardized MTT assays.
- Metabolite Interference : Pre-treat samples with β-glucuronidase to rule out phase II metabolism artifacts .
- Computational Modeling : Apply QSAR models to correlate substituent effects (e.g., fluorine position) with activity trends .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., fluorescence polarization, SPR) to measure binding affinity (Kd) and inhibition constants (Ki). Isotope labeling (e.g., ¹⁹F NMR) tracks conformational changes in target enzymes. For sulfonamide derivatives, perform X-ray crystallography to resolve active-site interactions (PDB data templates) .
Q. What methodologies quantify trace levels of 2-fluorophenylsulfonylethanol in environmental samples?
- Methodological Answer : Deploy SPE-LC-MS/MS with deuterated internal standards (e.g., d₄-2-fluorophenylsulfonylethanol) for calibration. Optimize extraction using C18 cartridges (pH 7.0) and validate LOD/LOQ (e.g., 0.1 ppb in water). Cross-validate with GC-ECD for halogen-specific detection .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
